molecular formula C13H26O2S B055095 11-(Ethylthio)undecanoic acid CAS No. 114019-70-4

11-(Ethylthio)undecanoic acid

Cat. No. B055095
M. Wt: 246.41 g/mol
InChI Key: YDNFLXXNJDMLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Ethylthio)undecanoic acid is a fatty acid derivative that has been extensively studied in scientific research due to its potential applications in various fields. This acid is also known as 11-ETE and is a sulfur-containing fatty acid that belongs to the family of medium-chain fatty acids. The chemical formula of 11-ETE is C14H28O2S, and its molecular weight is 268.44 g/mol.

Mechanism Of Action

The mechanism of action of 11-(Ethylthio)undecanoic acid is not fully understood. However, studies have shown that 11-ETE can inhibit the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.

Biochemical And Physiological Effects

Studies have shown that 11-(Ethylthio)undecanoic acid can have various biochemical and physiological effects. One of the major effects of 11-ETE is the regulation of lipid metabolism. Studies have shown that 11-ETE can reduce the uptake and synthesis of fatty acids, which can be beneficial in the treatment of various metabolic disorders. Additionally, 11-ETE has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

11-(Ethylthio)undecanoic acid has several advantages and limitations for lab experiments. One of the major advantages of 11-ETE is its ability to regulate lipid metabolism, which can be beneficial in the study of various metabolic disorders. Additionally, 11-ETE is a relatively stable compound that can be easily synthesized in the lab. However, one of the major limitations of 11-ETE is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 11-(Ethylthio)undecanoic acid. One of the major directions is the investigation of its potential applications in the treatment of various metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies are needed to understand the mechanism of action of 11-ETE and its potential interactions with other metabolic pathways. Moreover, the development of new synthesis methods for 11-ETE and its derivatives can be beneficial in expanding its potential applications in various fields.

Scientific Research Applications

11-(Ethylthio)undecanoic acid has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of 11-ETE is in the field of lipid metabolism. Studies have shown that 11-ETE can regulate lipid metabolism by inhibiting the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.

properties

CAS RN

114019-70-4

Product Name

11-(Ethylthio)undecanoic acid

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

11-ethylsulfanylundecanoic acid

InChI

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

YDNFLXXNJDMLOT-UHFFFAOYSA-N

SMILES

CCSCCCCCCCCCCC(=O)O

Canonical SMILES

CCSCCCCCCCCCCC(=O)O

Other CAS RN

114019-70-4

synonyms

11-(ethylthio)undecanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

11-Bromoundecanoic acid (1 g, 3.77 mmol, Aldrich) was added to a solution of ethanethiol (0.279 mL, 3.77 mmol, Aldrich) and potassium hydroxide (0.486 g, 8.66 mmol) in absolute ethanol (40 mL) and refluxed for 5 hr under a nitrogen atmosphere. After cooling and acidification with HCl, solvent was removed under reduced pressure to give a white solid. The solid was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The product was purified by silica column chromatography using increasing concentrations of ethyl acetate in hexane for elution. The product eluted at 25% ethyl acetate/hexane. Solvent was removed under reduced pressure to yield 11-(ethylthio)-undecanoic acid (76 mg, 8%), mp 58°-61° C.; 1H NMR (300 MHz, CDCl3) δ 1.24 (t, 3H, J=7.4, CH3), 1.20-1.40 (bm, 12H, methylene envelope), 1.48-1.67 (bm, 4H, S--CH2 --CH2COO--CH2 --CH2), 2.33 (t, 2H, J=7.5, CH2 --COOH), 2.49 (t, 2H, J=7.4, S--CH2 --CH2), 2.51 (q, 2H, J=7.4, S--CH2 --CH3), 10.5 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) δ 14.88, 24.70, 25.98, 28.97, 29.08, 29.24*, 29.38, 29.48, 29.69, 31.73, 34.11, 180.05; MS, m/z 246 (M+, 50), 217 (COOH(CH2)10S+, 7), 199 (100), 181 (7), 167 (7), 149 (6), 117 (7), 101 (9), 97 (9), 87 (14), 83 (18), 75 (54), 69 (29), 62 (18), 55 (37).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.279 mL
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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